4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Immunosuppression Medicinal Chemistry Structure-Activity Relationship

This 4-N-piperazinyl-thieno[2,3-d]pyrimidine is chemically distinct due to its 5-thiophene substitution, a variation absent from published immunosuppressive SAR. The 4-(4-chlorobenzyl)piperazine group is a validated D4 pharmacophore, while the lipophilic core (XLogP3-AA 5.3) suggests CNS permeability. Medicinal chemists can exploit the unexplored 5-position to generate novel IP in kinase- or D4-targeted programmes. No generic analog can replicate its biological profile without direct comparative data.

Molecular Formula C21H19ClN4S2
Molecular Weight 426.98
CAS No. 708996-53-6
Cat. No. B2777227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
CAS708996-53-6
Molecular FormulaC21H19ClN4S2
Molecular Weight426.98
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CS5
InChIInChI=1S/C21H19ClN4S2/c22-16-5-3-15(4-6-16)12-25-7-9-26(10-8-25)20-19-17(18-2-1-11-27-18)13-28-21(19)24-14-23-20/h1-6,11,13-14H,7-10,12H2
InChIKeyPAPIOPHQCDRZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine (CAS 708996-53-6) – Scientific Procurement Baseline


4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine (CAS 708996-53-6) is a synthetic heterocyclic small molecule belonging to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine class [1]. It is characterized by a thieno[2,3-d]pyrimidine core substituted at the 4-position with a 4-(4-chlorobenzyl)piperazine moiety and at the 5-position with a thiophen-2-yl group [2]. The compound has a molecular weight of 427.0 g/mol and a computed XLogP3-AA of 5.3 [2]. This scaffold has been investigated in medicinal chemistry for immunosuppressive applications, with a closely related series demonstrating potent activity in a Mixed Lymphocyte Reaction (MLR) assay [1].

Why Generic Substitution of 4-N-Piperazinyl-thieno[2,3-d]pyrimidines Fails for 4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine


Within the 4-N-piperazinyl-thieno[2,3-d]pyrimidine chemotype, immunosuppressive potency is exquisitely sensitive to substitution patterns at positions 2, 4, and 6 of the scaffold, as demonstrated by the structure–activity relationship (SAR) study by Jang et al. (2010) [1]. Variation at the 5-position—where the target compound bears a thiophen-2-yl group—is absent from the core SAR exploration in that foundational work, meaning its contribution to potency and selectivity is uncharacterized relative to the published series [1]. The 4-(4-chlorobenzyl)piperazine substituent further differentiates this compound from analogs bearing unsubstituted phenyl, benzhydryl, or phenoxyethyl piperazine groups, each of which can profoundly alter lipophilicity, target engagement, and off-target profiles [2]. Consequently, generic substitution with a structurally related 4-N-piperazinyl-thieno[2,3-d]pyrimidine cannot be assumed to yield equivalent biological outcomes without direct comparative data.

Quantitative Differentiation Evidence for 4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine


5-Position Thiophene Substitution: Structural Differentiation from the Core 4-N-Piperazinyl-thieno[2,3-d]pyrimidine SAR Series

The foundational SAR paper by Jang et al. (2010) reported immunosuppressive IC50 values (MLR assay) for a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues, with the most potent compound reaching an IC50 of 66 nM [1]. Critically, all compounds in this series bear substituent variation exclusively at positions 2, 4, and 6; none carry a 5-thiophen-2-yl substituent [1]. The target compound (CAS 708996-53-6) is therefore chemically distinct: it introduces a thiophene ring at position 5 of the thieno[2,3-d]pyrimidine core, a modification not explored in the published MLR dataset [1]. No direct immunosuppressive data are available for this compound to date. The predicted lipophilicity (XLogP3-AA = 5.3) is higher than typical values for the Jang et al. series (most compounds carry smaller alkyl or aryl substituents), suggesting altered membrane permeability and protein-binding characteristics [2]. The quantitative impact of the 5-thiophene substitution on MLR potency, selectivity, and PK remains uncharacterized. This evidence gap must be closed through direct comparative experimentation before claims of differentiation relative to the published 66 nM benchmark can be made.

Immunosuppression Medicinal Chemistry Structure-Activity Relationship

4-(4-Chlorobenzyl)piperazine Moiety: Differentiation from Phenyl, Benzhydryl, and Phenoxyethyl Piperazine Analogs

The 4-(4-chlorobenzyl)piperazine substituent distinguishes the target compound from commercially available 5-(thiophen-2-yl)thieno[2,3-d]pyrimidine analogs bearing alternative piperazine N-substituents, including 4-phenylpiperazine (CAS 708287-59-6), 4-benzhydrylpiperazine, and 4-[2-(4-methylphenoxy)ethyl]piperazine [1]. Published data on related chemotypes indicate that 4-chlorobenzyl substitution on piperazine can confer nanomolar affinity for the dopamine D4 receptor, whereas phenyl or benzhydryl analogs display distinct selectivity profiles [2]. The electron-withdrawing para-chloro substituent lowers the pKa of the piperazine nitrogen relative to unsubstituted benzyl analogs, altering the protonation state at physiological pH and potentially affecting target engagement kinetics and lysosomal trapping [3]. Direct comparative receptor-binding or functional assay data between these analogs are not publicly available for this specific scaffold.

Chemical Biology Receptor Pharmacology Physicochemical Profiling

Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Core Isomerism: Implications for Kinase and Receptor Target Space

The thieno[2,3-d]pyrimidine scaffold is a well-precedented kinase hinge-binding motif, exploited in clinical VEGFR2, B-Raf, and PI3K/mTOR inhibitors [1]. In contrast, the isomeric thieno[3,2-d]pyrimidine core positions the sulfur atom differently, altering the geometry of hydrogen-bonding interactions with the kinase hinge region [2]. Literature precedent demonstrates that thieno[2,3-d]pyrimidine-based inhibitors generally exhibit superior selectivity for certain kinases (e.g., VEGFR3) over thieno[3,2-d] isomers, although the magnitude of selectivity shift is target-dependent [1]. The target compound’s 5-thiophen-2-yl substituent projects into the solvent-exposed region or selectivity pocket depending on the kinase, a vector inaccessible to unsubstituted or 6-substituted-only thieno[2,3-d]pyrimidine analogs [3]. No comparative kinase profiling data are publicly available for this specific compound versus any thieno[3,2-d]pyrimidine comparator.

Kinase Inhibition Scaffold Hopping Drug Design

High-Value Application Scenarios for 4-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine


Immunosuppressive Lead Optimization Starting Point with 5-Position SAR Expansion

Given the 66 nM MLR IC50 benchmark established by Jang et al. (2010) for 4-N-piperazinyl-thieno[2,3-d]pyrimidines lacking 5-substitution [1], the target compound serves as a chemically distinct starting point for SAR exploration at the 5-position. Medicinal chemistry teams can use this compound to probe whether 5-thiophene substitution enhances or diminishes MLR potency relative to the unsubstituted core, generating novel intellectual property in the immunosuppressive thienopyrimidine space.

Dopamine D4 Receptor Ligand Screening in CNS Programs

The 4-(4-chlorobenzyl)piperazine fragment is a recognized pharmacophore for dopamine D4 receptor binding, with related compounds showing nanomolar Ki values at D4 [2]. The target compound is suitable for screening in D4 radioligand displacement assays, with the thieno[2,3-d]pyrimidine core potentially conferring selectivity advantages over classical benzodiazepine or butyrophenone D4 ligands. Absent direct comparative data, the compound’s D4 affinity and selectivity versus D2/D3 must be empirically determined.

Kinase Selectivity Profiling with a 5-Thiophene-Substituted Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged kinase inhibitor scaffold, with the 5-position substitution potentially engaging selectivity pockets inaccessible to earlier-generation inhibitors [3]. This compound is a candidate for broad kinase panel screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify kinase targets where 5-thiophene substitution delivers a selectivity advantage over clinical thieno[2,3-d]pyrimidine inhibitors.

Physicochemical Benchmarking of High-logP Thieno[2,3-d]pyrimidine Derivatives for CNS Penetration Assessment

With a computed XLogP3-AA of 5.3 and zero hydrogen-bond donors [4], the target compound occupies a lipophilic chemical space associated with high passive membrane permeability and potential CNS penetration. It is suitable as a tool compound for parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 efflux ratio determination, benchmarking the CNS drug-likeness of 5-substituted thieno[2,3-d]pyrimidines.

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